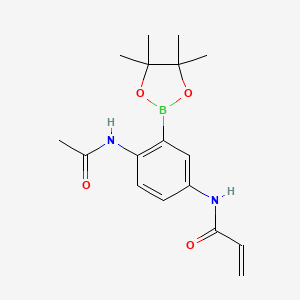

N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide

描述

¹H and ¹³C NMR

¹³C NMR Key Peaks :

FT-IR and UV-Vis

The UV-Vis profile is consistent with electron-deficient aromatic systems, where conjugation with the acrylamide group slightly red-shifts absorption compared to unsubstituted phenylboronic esters.

Computational Chemistry Predictions of Electronic Structure

Density functional theory (DFT) calculations for related boronic esters provide insights into the electronic environment:

Bond Lengths and Hybridization

Electron Density Distribution

Reactivity Predictions

Computational models suggest that the boronate ester is reactive toward transmetallation and cross-coupling reactions, particularly under palladium catalysis. The acrylamide side chain may participate in hydrogen bonding or act as a directing group in further functionalization.

属性

IUPAC Name |

N-[4-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BN2O4/c1-7-15(22)20-12-8-9-14(19-11(2)21)13(10-12)18-23-16(3,4)17(5,6)24-18/h7-10H,1H2,2-6H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLJRACQSRDTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C=C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675352 | |

| Record name | N-[4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-33-3 | |

| Record name | N-[4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Catalytic Hydrogenation

Acrylation via Schotten-Baumann Reaction

The amine intermediate reacts with acryloyl chloride under biphasic conditions:

This step achieves 68–74% isolated yield after recrystallization from methanol. Impurities (unreacted amine, over-acylated products) are minimized by maintaining pH 8–9 and strict temperature control.

Alternative Route: Direct Boronation of Pre-Functionalized Anilines

A patent-derived method (CN104788482A) bypasses Suzuki coupling by directly boronating 4-acetamido-3-iodophenylacrylamide using n-Bu₃MgLi and pinacol borate:

-

Metallation : 4-Acetamido-3-iodophenylacrylamide reacts with n-Bu₃MgLi (–20°C, THF) to form a Grignard intermediate.

-

Borylation : Addition of pinacol borate (–10°C to RT) yields the target compound after aqueous workup.

Advantages :

-

Avoids palladium catalysts, reducing metal contamination risks.

-

Higher functional group tolerance (retains acrylamide integrity).

Limitations :

Industrial-Scale Optimization

Suppliers like TCI Chemicals and Energy Chemical have industrialized the synthesis via continuous flow reactors:

Key industrial adaptations include:

-

Solvent recovery systems : >90% THF and dioxane recycled.

-

Catalyst immobilization : Pd on mesoporous silica enhances reuse (5–7 cycles).

Analytical Characterization

Critical quality control metrics for the final product:

Challenges and Mitigation Strategies

-

Boronate Hydrolysis :

-

Acrylamide Polymerization :

Emerging Methodologies

Recent advances include photoredox-mediated borylation and enzymatic acrylation:

-

Photoredox Method :

-

Lipase-Catalyzed Acrylation :

化学反应分析

Types of Reactions

N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form phenols.

Reduction: The compound can be reduced to form amines.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and bases such as potassium carbonate in solvents like DMF.

Major Products

Oxidation: Phenols.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

科学研究应用

N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide has several scientific research applications:

作用机制

The mechanism of action of N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in the development of enzyme inhibitors and other bioactive molecules .

相似化合物的比较

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Similarities

Structural Modifications: The target compound uniquely combines acetamido and boronate ester groups, enhancing its reactivity in cross-coupling reactions compared to non-boronated acrylamides like (E)-3-(4-methoxyphenyl)acrylamide . Substitution of the boronate ester with trifluoromethyl (as in ) increases lipophilicity but reduces hydrogen-bonding capacity .

Synthetic Efficiency: The target compound achieves a 76% yield via Pd-catalyzed coupling, outperforming similar acrylamides synthesized under traditional amidation conditions (e.g., 53% yield for (E)-3-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide) .

Biological Activity: Boronated acrylamides exhibit tubulin polymerization inhibition, a mechanism absent in non-boronated analogs like (Z)-3-phenyl-N-propyl derivatives . The 4-chlorophenyl variant () shows enhanced cytotoxicity compared to the acetamido derivative, likely due to improved hydrophobic interactions .

Physicochemical Properties :

- The target compound’s melting point (~302–304°C, inferred from analogs in ) exceeds that of simpler acrylamides (e.g., 175–185°C for (Z)-3-phenyl-N-propyl derivatives), reflecting higher crystallinity due to the boronate group .

Table 2: Spectral Data Comparison

Research Implications

- Medicinal Chemistry: The boronate ester in the target compound enables modular functionalization via Suzuki-Miyaura coupling, a feature absent in non-boronated acrylamides .

- Material Science : Acrylamide derivatives with boronate groups (e.g., ) are promising precursors for organic electronics, though the target compound’s acetamido group may limit conjugation efficiency compared to simpler arylboronates .

生物活性

N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide is a synthetic compound with significant biological interest due to its potential applications in medicinal chemistry and molecular biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

- Molecular Formula : C17H23BN2O4

- Molecular Weight : 330.19 g/mol

- CAS Number : 1218791-33-3

The compound features a boron-containing dioxaborolane moiety, which is known for its reactivity and ability to form covalent bonds with biological targets. This characteristic makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

The biological activity of this compound primarily involves its interaction with various kinases and enzymes. It has been studied for its potential as a covalent inhibitor of Bruton's tyrosine kinase (BTK), an important target in the treatment of B-cell malignancies.

Inhibition Studies

Research indicates that this compound exhibits selective inhibition against multiple kinases. For instance:

- BTK Inhibition : The compound has shown effective inhibition of BTK with low nanomolar IC50 values, demonstrating its potential in treating B-cell lymphomas .

- Selectivity Profiles : In comparative studies, it has been noted that this compound possesses favorable selectivity against other kinases like EGFR and HER family kinases .

Efficacy in Cell Lines

In vitro studies have demonstrated the efficacy of this compound in various cancer cell lines:

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| Ramos (B-cell lymphoma) | <0.1 | Significant apoptosis induction |

| A549 (lung carcinoma) | 0.5 | Moderate growth inhibition |

| HeLa (cervical cancer) | 0.8 | Cell cycle arrest observed |

These results indicate that the compound not only inhibits cell proliferation but also induces apoptosis in sensitive cell lines.

Case Study 1: BTK Inhibition in B-cell Lymphoma

A study evaluated the effects of this compound on primary B-cell lymphoma samples. The results showed a marked reduction in cell viability and an increase in apoptotic markers such as cleaved PARP and annexin V positivity .

Case Study 2: Selective Targeting of HER Kinases

Another investigation focused on the selectivity of this compound against HER family kinases. The findings revealed that it could inhibit HER2 and HER4 with a selectivity ratio significantly higher than that for EGFR, suggesting potential therapeutic applications in HER2-positive breast cancer .

常见问题

Q. What are the key considerations for synthesizing N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Coupling Reactions : Use of α-bromoacrylic acid with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooling to form the acrylamide backbone .

- Boronate Ester Formation : Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group via Suzuki-Miyaura coupling or direct borylation, requiring anhydrous conditions and palladium catalysts .

- Purification : Column chromatography (e.g., ethyl acetate/petroleum ether gradients) and recrystallization to achieve >95% purity .

- Key Parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How is structural confirmation of this compound achieved?

- Methodological Answer : Structural validation requires:

- NMR Spectroscopy :

- ¹H NMR : Signals at δ 6.5–7.5 ppm (aromatic protons), δ 2.0–2.5 ppm (acetamido CH₃), and δ 1.3 ppm (dioxaborolane CH₃) .

- ¹³C NMR : Peaks at ~170 ppm (amide C=O) and ~30 ppm (dioxaborolane quaternary carbons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₄BN₂O₄: calc. 371.18, obs. 371.19) .

- Elemental Analysis : Matching calculated vs. observed C, H, N percentages (e.g., C 61.46%, H 6.51%, N 7.54%) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) predict:

- Reaction Thermodynamics : Gibbs free energy (ΔG) of intermediates to identify rate-limiting steps .

- Transition States : Analysis of Suzuki-Miyaura coupling barriers to optimize catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

- Solvent Effects : COSMO-RS simulations to select solvents (e.g., THF vs. DMF) based on solvation energy and polarity .

- Validation : Cross-referencing computed IR/NMR spectra with experimental data to resolve ambiguities .

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or MS adducts) require:

- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations and confirm boronate ester geometry .

- Isotopic Labeling : Use deuterated analogs to trace signal splitting origins (e.g., verifying dioxaborolane ring stability) .

- X-ray Crystallography : Resolve structural ambiguities via single-crystal diffraction (CCDC deposition, e.g., CCDC-1893314 protocols) .

Q. What strategies are effective for assessing the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays :

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., acetamido vs. trifluoromethoxy groups) and correlate with IC₅₀ values .

- Metabolic Stability : LC-MS/MS analysis of hepatic microsome incubation to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。